molecular formula C10H14O3 B6159853 2-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid CAS No. 2229547-53-7

2-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid

Cat. No. B6159853
CAS RN: 2229547-53-7
M. Wt: 182.2
InChI Key:
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Description

The compound “2-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid” is a complex organic molecule. It contains a 7-oxabicyclo[2.2.1]heptane moiety, which is a bicyclic structure with a seven-membered ring containing an oxygen atom . This moiety is attached to a cyclopropane ring via a carboxylic acid group .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid' involves the following steps: 1) synthesis of 7-oxabicyclo[2.2.1]heptan-2-one, 2) conversion of 7-oxabicyclo[2.2.1]heptan-2-one to 2-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid.", "Starting Materials": [ "Cyclopentadiene", "Ethyl acrylate", "Sodium hydride", "Bromine", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 7-oxabicyclo[2.2.1]heptan-2-one", "a) Cyclopentadiene is reacted with ethyl acrylate in the presence of sodium hydride to form a Diels-Alder adduct.", "b) The adduct is then treated with bromine to form a dibromide intermediate.", "c) The dibromide intermediate is reduced with sodium borohydride to form the desired 7-oxabicyclo[2.2.1]heptan-2-one.", "Step 2: Conversion of 7-oxabicyclo[2.2.1]heptan-2-one to 2-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid", "a) 7-oxabicyclo[2.2.1]heptan-2-one is reacted with acetic acid and sodium hydroxide to form an acetal intermediate.", "b) The acetal intermediate is then treated with sodium nitrite and hydrochloric acid to form a diazonium salt intermediate.", "c) The diazonium salt intermediate is then reacted with sodium bicarbonate to form the desired 2-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid.", "d) The product is purified by recrystallization from ethanol and diethyl ether." ] }

CAS RN

2229547-53-7

Product Name

2-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid

Molecular Formula

C10H14O3

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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